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Compound of Interest

4-Chloro-2-(trifluoroacetyl)aniline
Compound Name:
hydrochloride hydrate

Cat. No.: B019674

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 173676-59-0 is 4-Chloro-2-(trifluoroacetyl)aniline
hydrochloride hydrate. It is a halogenated aniline derivative that serves as a critical
intermediate in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor
(NNRTI) widely used in the treatment of HIV-1 infection. While the biological activity of this
intermediate itself is not extensively documented, its purity and precise characterization are
paramount for the successful synthesis of the final active pharmaceutical ingredient, Efavirenz.
This guide provides a comprehensive overview of its chemical and physical properties,
synthesis protocols, and the biological context of its end-product.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-2-(trifluoroacetyl)aniline
hydrochloride hydrate is presented in Table 1. This data is essential for its handling,
formulation, and quality control during the drug manufacturing process.

Table 1: Physicochemical Data of CAS 173676-59-0
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Property

Value

Source(s)

IUPAC Name

1-(2-amino-5-
chlorophenyl)-2,2,2-
trifluoroethanone;hydrate;hydr

ochloride

[1]

Synonyms

4-Chloro-2-
(trifluoroacetyl)aniline
hydrochloride hydrate, 1-(2-
Amino-5-chlorophenyl)-2,2,2-
trifluoroethanone hydrochloride
hydrate, Efavirenz

Intermediate E-2

[2](3]

Molecular Formula CsHsCIl2F3NO:2 [1]
Molecular Weight 278.05 g/mol [1]
Melting Point 156-158 °C [4]
Appearance Pale Yellow Solid [4]
Purity Typically 295% [5]

Storage Temperature

Room Temperature, under

inert atmosphere

[6]

Synthesis and Experimental Protocols

The synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is well-

documented in patent literature. Below are detailed experimental protocols for two common

synthesis routes.

Synthesis via Friedel-Crafts Acylation

This method involves the protection of the aniline, followed by a Friedel-Crafts acylation and

subsequent deprotection.

Experimental Workflow: Friedel-Crafts Acylation Route
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Step 1: Amine Protection

Acyl Chloride
(e.g., Pivaloyl Chloride)

p-Chloroaniline

Step 2: Friedel-Crafts Acylation

N-(4-chlorophenyl)acetamide - - Lewis Acid
(Intermediate 1) Trifluoroacetyl Chloride (e.g., AICI3)

Organic Solvent

Step 3: Deprotection and Salt Formation

N-(4-ch|0r0-2-(trifluoroacetyl)phenyl)acetamide| Acidic Hydrolysis
(Intermediate I11) [ (HCI, Acetic Acid)

4-Chloro-2-(trifluoroacetyl)aniline
hydrochloride hydrate

Click to download full resolution via product page
Caption: Synthesis of the target compound via a three-step process.

Protocol:

o Protection of p-Chloroaniline: p-Chloroaniline is reacted with an acyl chloride (e.g., pivaloyl
chloride) in a suitable solvent like toluene to protect the amino group.

» Friedel-Crafts Acylation: The protected aniline is then subjected to a Friedel-Crafts acylation
with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum
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chloride. This step introduces the trifluoroacetyl group at the ortho position to the amino
group.

* Deprotection and Hydrolysis: The resulting intermediate is hydrolyzed under acidic
conditions (e.g., using hydrochloric acid in acetic acid) to remove the protecting group and
form the hydrochloride salt of the final product. The product is then isolated by crystallization.

Synthesis via Grignhard Reaction

An alternative route involves the formation of a Grignard reagent followed by reaction with an
ester of trifluoroacetic acid.

Experimental Workflow: Grignard Reaction Route

Step 1: Grignard Reagent Formation

4-chloro-2-bromophenyl
pivalamide

Magnesium

THE, Iodine (cat.)

Step 2: Acylation

Ethyl Trifluoroacetate

Grignard Reagent

Step 3: Deprotection and Salt Formation

N-(4-chloro-2-(trifluoroacetyl)phenyl) Acidic Hydrolysis
pivalamide | (HCI, Acetic Acid)

4-Chloro-2-(trifluoroacetyl)aniline
hydrochloride hydrate
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Caption: Alternative synthesis using a Grignard reaction.
Protocol:

o Grignard Reagent Formation: A Grignard reagent is prepared from a di-halogenated and
protected aniline, for example, (4-chloro-2-bromophenyl)pivalamide, and magnesium
turnings in an ether solvent like THF.

o Acylation: The Grignard reagent is then reacted with an ester of trifluoroacetic acid, such as
ethyl trifluoroacetate, to introduce the trifluoroacetyl group.

o Deprotection and Hydrolysis: Similar to the first method, the pivaloyl protecting group is
removed by acid hydrolysis to yield the final product as its hydrochloride salt.

Analytical Characterization

The identity and purity of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate are
confirmed using a variety of analytical techniques. While specific spectra for this compound are
not readily available in public databases, reference standards and their corresponding
analytical data, including 1H-NMR, Mass Spectrometry, IR Spectroscopy, and HPLC, are
available from commercial suppliers.

Table 2: Analytical Characterization Methods
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Technique Expected Observations

Signals corresponding to the aromatic protons

and the amine protons. The integration and
*H-NMR - . -

splitting patterns would confirm the substitution

pattern on the benzene ring.

The mass spectrum would show the molecular
M Spect . ion peak corresponding to the free base and
ass Spectrometry _ o
fragmentation patterns characteristic of the

molecule's structure.

Characteristic absorption bands for the N-H
R Spect stretches of the amine, C=0 stretch of the
ectrosco
P Py ketone, C-F stretches of the trifluoromethyl

group, and C-Cl stretch.

A single major peak indicating the purity of the
HPLC compound. Retention time is specific to the

chromatographic conditions used.

Biological Activity and Mechanism of Action
Role as an Intermediate for Efavirenz

The primary significance of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate lies in
its role as a key building block for the synthesis of Efavirenz. Efavirenz is a potent NNRTI that
targets the HIV-1 reverse transcriptase enzyme.

Mechanism of Action of Efavirenz

Efavirenz binds to a non-catalytic site on the HIV-1 reverse transcriptase, known as the NNRTI
pocket. This binding induces a conformational change in the enzyme, which inhibits its function
and prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1
replication cycle.

Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by Efavirenz
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Caption: Efavirenz allosterically inhibits HIV-1 reverse transcriptase.

Biological Activity of the Intermediate

While some sources describe 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate as
an "HIV-1 RT inhibitor,"” this is likely an attribution based on its status as a precursor to
Efavirenz. There is a lack of publicly available data from specific biological assays (e.qg.,
enzyme inhibition assays, antiviral cell-based assays) to quantify the independent biological
activity of this intermediate. It is plausible that it possesses some inhibitory activity, given its
structural similarity to a fragment of Efavirenz, but this has not been formally established in the
scientific literature.

Conclusion

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate (CAS 173676-59-0) is a well-
characterized chemical intermediate of significant importance in the pharmaceutical industry,
particularly for the production of the anti-HIV drug Efavirenz. Its synthesis is robust and has
been optimized through various patented methods. While its own biological activity is not a
primary focus of research, a thorough understanding of its physicochemical properties and
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analytical characterization is essential for ensuring the quality and efficacy of the final medicinal
product. Further research could explore the potential intrinsic biological activity of this and other
Efavirenz-related intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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